molecular formula C33H52O4 B8074949 Escin

Escin

Cat. No.: B8074949
M. Wt: 512.8 g/mol
InChI Key: XAVPEFBKSWBXRZ-DNTJNYDQSA-N
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Description

The compound Escin is a complex organic molecule with a unique structure It is characterized by multiple hydroxyl groups, a pentamethylated picene core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Escin typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

    Formation of the picene core: This involves cyclization reactions under high-temperature conditions.

    Introduction of hydroxyl groups: This can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the hydroxylated picene core with (E)-2-methylbut-2-enoic acid using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Escin: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Escin: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Escin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functional group allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Escin: can be compared with other hydroxylated picene derivatives and ester compounds.

    Similar compounds: include analogs with different ester groups or additional functional groups.

Uniqueness

  • The unique combination of hydroxyl groups, a pentamethylated picene core, and an ester functional group gives This compound distinct chemical and biological properties.
  • Its potential applications in various fields make it a compound of significant interest for further research and development.

Properties

IUPAC Name

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3/b20-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVPEFBKSWBXRZ-DNTJNYDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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